methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a benzyloxyphenyl group, and a methyl ester functional group. Thiazolopyrimidines are known for their diverse biological activities, making them valuable in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ . The reaction is carried out under reflux conditions in the presence of a base such as sodium acetate in glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield . Solvent-free conditions and green chemistry approaches are also employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the thiazolo[3,2-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohol derivatives .
Scientific Research Applications
Methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection . The thiazolo[3,2-a]pyrimidine core is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Methyl (2Z)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}-5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyloxy group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development .
Biological Activity
Methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its diverse biological activities. This article summarizes the available data on its synthesis, biological activity, and potential therapeutic applications.
Thiazolo[3,2-a]pyrimidine derivatives are recognized for their significant biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific compound methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate has been synthesized and evaluated for its biological activity.
2. Synthesis of the Compound
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves the condensation of appropriate precursors under controlled conditions. For instance, the synthesis can be achieved through intramolecular cyclization using polyphosphoric acid as a catalyst. Various methods have been reported to optimize yields and purity of the target compounds .
3.1 Antimicrobial Activity
The compound exhibits potent antimicrobial properties against various bacterial strains. For example:
- Inhibition Against Gram-Negative Bacteria : The minimal inhibitory concentration (MIC) values indicate strong activity against Pseudomonas aeruginosa and Escherichia coli, with reported MIC values as low as 0.21 μM .
Bacteria | MIC (μM) |
---|---|
Pseudomonas aeruginosa | 0.21 |
Escherichia coli | 0.21 |
Micrococcus luteus | Not specified |
3.2 Antifungal Activity
The compound also shows antifungal activity against various fungi species such as those in the genus Candida. The growth inhibition zones were significantly larger compared to solvent controls, indicating its potential as an antifungal agent .
3.3 Cytotoxicity Studies
Cytotoxicity assessments using MTT assays on human cell lines (e.g., HaCat and Balb/c 3T3) have demonstrated that certain derivatives of thiazolo[3,2-a]pyrimidine possess selective cytotoxic effects while maintaining lower toxicity towards normal cells .
The biological activity of this compound can be attributed to its ability to interact with key bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies have revealed that the compound forms multiple hydrogen bonds with critical residues in these enzymes, enhancing its antibacterial efficacy .
5. Case Studies
Several studies have reported on the synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives:
- Study A : A series of thiazolo[3,2-a]pyrimidines were synthesized and tested for antimicrobial properties; compounds showed varying degrees of activity against both Gram-positive and Gram-negative bacteria.
- Study B : The compound was evaluated for anti-inflammatory effects alongside its antimicrobial properties, showing promise in reducing inflammation in vitro .
6. Conclusion
Methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate represents a significant advancement in the development of new antimicrobial agents with potential therapeutic applications in treating infections caused by resistant bacterial strains. Further research is warranted to explore its full pharmacological profile and therapeutic potential.
Properties
Molecular Formula |
C23H22N2O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 2,7-dimethyl-3-oxo-5-(4-phenylmethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H22N2O4S/c1-14-19(22(27)28-3)20(25-21(26)15(2)30-23(25)24-14)17-9-11-18(12-10-17)29-13-16-7-5-4-6-8-16/h4-12,15,20H,13H2,1-3H3 |
InChI Key |
GQMZQHMQMCCZIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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